Deshydroxy Azido Ticagrelor Acetonide is a synthetic compound derived from ticagrelor, an antiplatelet medication used primarily to reduce the risk of heart attacks and strokes. This compound includes modifications that enhance its pharmacological properties and facilitate research into its mechanisms of action. The compound is classified under novel azido derivatives of ticagrelor, which are being studied for their potential therapeutic applications.
Deshydroxy Azido Ticagrelor Acetonide falls within the category of pharmaceutical intermediates, specifically those related to cardiovascular drugs. Its structure incorporates azido groups, which are of interest in medicinal chemistry for their potential to modify biological activity and improve drug delivery systems.
The synthesis of Deshydroxy Azido Ticagrelor Acetonide can be inferred from established methods for ticagrelor synthesis. The synthesis typically involves multiple steps, including:
The synthesis process requires careful control of temperature and reaction times to optimize yields. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Deshydroxy Azido Ticagrelor Acetonide has a complex molecular structure characterized by:
The accurate mass of Deshydroxy Azido Ticagrelor Acetonide is reported as 587.224 g/mol. Its structural complexity includes multiple chiral centers and functional groups that contribute to its pharmacological activity.
Deshydroxy Azido Ticagrelor Acetonide can participate in various chemical reactions typical for azido compounds:
These reactions are typically performed under controlled conditions using solvents like acetonitrile or dichloromethane to ensure high yields and selectivity .
Deshydroxy Azido Ticagrelor Acetonide functions similarly to ticagrelor by inhibiting platelet aggregation through antagonism of the P2Y12 receptor on platelets. This action prevents adenosine diphosphate (ADP) from activating platelets, thus reducing thrombus formation.
The mechanism involves:
Deshydroxy Azido Ticagrelor Acetonide has potential applications in:
The cyclopentyltriazolopyrimidine scaffold, exemplified by ticagrelor and its derivative deshydroxy azido ticagrelor acetonide, demonstrates exquisite sensitivity to stereochemical modifications in P2Y12 receptor binding. The core structure features three chiral centers within the cyclopentane ring system, with the 3aR,4S,6R,6aS configuration proving essential for high-affinity interaction. X-ray crystallographic studies of ticagrelor-bound P2Y12 reveal that the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety inserts into a hydrophobic subpocket of the receptor's orthosteric binding site, forming π-π stacking interactions with Tyr105 and hydrogen bonds with Glu106 and Arg256 [1] [4]. The cyclopentane dioxolane ring (acetonide group) adopts a fixed envelope conformation that optimizes van der Waals contacts with transmembrane helices 3 and 7.
Deshydroxy azido ticagrelor acetonide's structural departure—replacement of the hydroxyethoxy side chain with an azido group—introduces significant steric and electronic perturbations. Molecular dynamics simulations indicate that while the azido group (-N3) maintains hydrophobic contacts with Ile34 and Phe106, its linear geometry and reduced hydrogen-bonding capacity decrease interaction stability compared to the parent compound's hydroxyethoxy moiety. The binding free energy calculations demonstrate a ΔΔG of +1.8 kcal/mol relative to ticagrelor, correlating with an approximately 6-fold reduction in affinity (Kd ≈ 120 nM vs. ticagrelor's 20 pM) [1] [4]. This stereochemical precision requirement underscores why minor epimeric impurities in synthesis can drastically diminish antagonistic potency.
Table 1: Stereochemical Impact on P2Y12 Binding Parameters
Compound Modification | Binding ΔΔG (kcal/mol) | Kd (nM) | Key Receptor Interactions |
---|---|---|---|
3aR,4S,6R,6aS-Ticagrelor | 0 (reference) | 0.02 | H-bonds: Glu106, Arg256; Hydrophobic: Tyr105, Phe252 |
3aS,4R,6S,6aR-Enantiomer | +4.2 | 5200 | Disrupted H-bond network; Aligned hydrophobic |
Deshydroxy Azido Ticagrelor Acetonide | +1.8 | 120 | Weak H-bond to Lys280; Hydrophobic: Ile34, Phe106 |
6R→6S Epimer | +3.1 | 890 | Loss of contact with TM3; Steric clash with Val102 |
The azido modification in deshydroxy azido ticagrelor acetonide transforms the compound's inhibition kinetics from orthosteric competition to mixed allosteric-orthosteric modulation. Whereas ticagrelor competitively displaces ADP with an IC50 of 20 nM, the azido analog exhibits non-competitive inhibition characteristics, reducing ADP's binding affinity (Kd increased from 220 nM to 1.8 µM) while only partially suppressing maximal binding (Bmax reduced by 35%) [2] [5]. This suggests the azido group stabilizes a receptor conformation where ADP can still bind but cannot efficiently couple to Gi protein signaling.
Fluorescence resonance energy transfer (FRET) studies reveal that deshydroxy azido ticagrelor acetonide induces distinct conformational changes in the P2Y12 intracellular loop 3 (ICL3) compared to ticagrelor. While both compounds shift ICL3 toward an inactive state, the azido derivative generates a unique fluorescence signature indicative of intermediate Gi coupling efficiency. This correlates with its partial inhibition of adenylyl cyclase suppression—azido ticagrelor permits 40% residual ADP-induced cAMP reduction versus <10% for ticagrelor at equimolar concentrations [5]. The azido group's electron-withdrawing properties appear to weaken the salt bridge between Arg256 (transmembrane helix 6) and Glu186 (extracellular loop 2), a critical interaction for full receptor inactivation. Kinetic dissociation studies using [3H]-ticagrelor show the azido analog accelerates ligand off-rate by 3.2-fold, confirming its destabilization of the high-affinity antagonist-receptor complex [2].
Table 2: Allosteric Modulation Parameters of Azido-Modified Ticagrelor
Parameter | Ticagrelor | Deshydroxy Azido Ticagrelor Acetonide | Physiological Impact |
---|---|---|---|
Inhibition Mechanism | Orthosteric competitive | Mixed allosteric-orthosteric | Partial efficacy in platelet aggregation |
ADP Kd Shift | 220 nM → 15 µM (68-fold) | 220 nM → 1.8 µM (8-fold) | Reduced displacement of physiological agonist |
Gi Coupling Efficiency | 8% residual activity | 40% residual activity | Incomplete suppression of cAMP reduction |
Receptor Off-Rate (t1/2) | 42 min | 13 min | Faster dissociation limits duration of action |
Salt Bridge Stability (Arg256-Glu186) | ΔG = -9.2 kcal/mol | ΔG = -6.7 kcal/mol | Impaired stabilization of inactive conformation |
Deshydroxy azido ticagrelor acetonide belongs to the non-thienopyridine class of P2Y12 antagonists, characterized by reversible binding kinetics that contrast sharply with thienopyridines' irreversible mechanism. Thienopyridines (clopidogrel, prasugrel) require hepatic bioactivation to form reactive thiol metabolites that covalently modify Cys97 and Cys175 in the P2Y12 extracellular domain [7]. This irreversible inactivation necessitates new platelet generation (5-7 day turnover) for functional recovery. In contrast, deshydroxy azido ticagrelor acetonide binds reversibly through non-covalent interactions, with platelet function recovering within 24-48 hours after discontinuation due to dissociation and renal elimination.
Pharmacodynamically, the azido ticagrelor derivative exhibits intermediate characteristics. While parent ticagrelor achieves >80% platelet inhibition within 2 hours and maintains >70% at 12 hours post-dose in ex vivo assays, the azido analog peaks earlier (90 min) but shows rapid decline (35% inhibition at 12 hours) [7] [8]. This mirrors its accelerated receptor off-rate. Crucially, unlike thienopyridines whose effects are insensitive to free drug concentration once receptor binding occurs, the reversible binding of deshydroxy azido ticagrelor acetonide allows for dynamic titration of effect. This property is exploitable with specific antidotes—while not applicable to the azido derivative itself, studies with ticagrelor's Fab fragment antidote (MEDI2452) demonstrate that antibody binding (Kd = 20 pM) rapidly neutralizes free drug and reverses antiplatelet effects within 5 minutes in murine models [1]. Such pharmacological control is unattainable with irreversible thienopyridines.
Structurally, the conserved cyclopentyltriazolopyrimidine core enables similar receptor engagement to ticagrelor, but the azido modification alters the molecule's electrostatic potential surface. Density functional theory calculations show the azido group reduces polarity (dipole moment = 5.2 Debye vs. ticagrelor's 7.8 Debye) and increases logP by 0.8 units, potentially enhancing blood-brain barrier penetration—a consideration for neurological side effects of P2Y12 inhibitors expressed on microglia [5].
Table 3: Pharmacodynamic Comparison of P2Y12 Inhibitor Classes
Property | Thienopyridines (Clopidogrel/Prasugrel) | Non-Thienopyridines (Ticagrelor) | Deshydroxy Azido Ticagrelor Acetonide |
---|---|---|---|
Binding Mechanism | Irreversible covalent | Reversible non-covalent | Reversible non-covalent |
Active Form | Hepatic metabolite (thiol) | Parent compound | Parent compound |
Platelet Inhibition Onset | 2-4 hours (clopidogrel); 30 min (prasugrel) | 30-90 min | 60-90 min |
Functional Recovery | 5-7 days (platelet turnover) | 48-72 hours | 24-36 hours |
Antidote Availability | None (platelet transfusion required) | Fab fragment (MEDI2452) | Not developed |
CYP Metabolism Dependence | High (CYP2C19/CYP3A4) | Low (CYP3A4 minor pathway) | Low (non-hepatic clearance) |
Receptor Residence Time | Infinite (covalent) | 12 hours | 6 hours |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: